

analytical methods for 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide detection

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Compound of Interest

Compound Name: 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide

CAS No.: 449169-55-5

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An Application Guide to the Analytical Quantification and Characterization of **2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide**

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical detection, quantification, and structural confirmation of **2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide**. As a compound of interest in pharmaceutical research and development, possessing robust and validated analytical methods is critical for ensuring purity, monitoring reaction kinetics, assessing stability, and enabling pharmacokinetic studies. This guide outlines four principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and content analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. Each section explains the scientific rationale behind the methodological choices and provides step-by-step protocols designed for immediate implementation in a research or quality control laboratory.

Introduction and Compound Profile

2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide (Molecular Formula: $C_{10}H_{12}BrNO_3$, Molecular Weight: 274.11 g/mol) is a substituted acetamide derivative. Such structures are common scaffolds in medicinal chemistry and materials science. The presence of a bromophenyl group provides a strong chromophore for UV detection, while the ether and amide functionalities offer sites for protonation, making the molecule amenable to mass spectrometry analysis. The accurate and precise measurement of this compound is paramount for its development and application.

This guide provides the foundational methods necessary for a complete analytical characterization, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

Compound Properties Summary

Property	Value	Source
Molecular Formula	$C_{10}H_{12}BrNO_3$	N/A
Molecular Weight	274.11 g/mol	PubChem[1]
Monoisotopic Mass	272.9997 g/mol	PubChem[1]
Predicted XLogP3	1.6	PubChem[1]
Polar Surface Area	52.3 Å ²	PubChem[1]

Method 1: Purity and Assay by HPLC-UV

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for assessing the purity and performing assays of non-volatile, UV-active compounds like **2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide**. The method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The compound's moderate polarity and aromatic ring make it an ideal candidate for this technique. A C18 column is selected as the standard for robust hydrophobic retention[2]. The use of a mild acid, such as formic acid, in the mobile phase is crucial for producing sharp, symmetrical peaks by minimizing interactions with

residual silanols on the silica-based stationary phase and ensuring a consistent protonation state of the analyte[3].

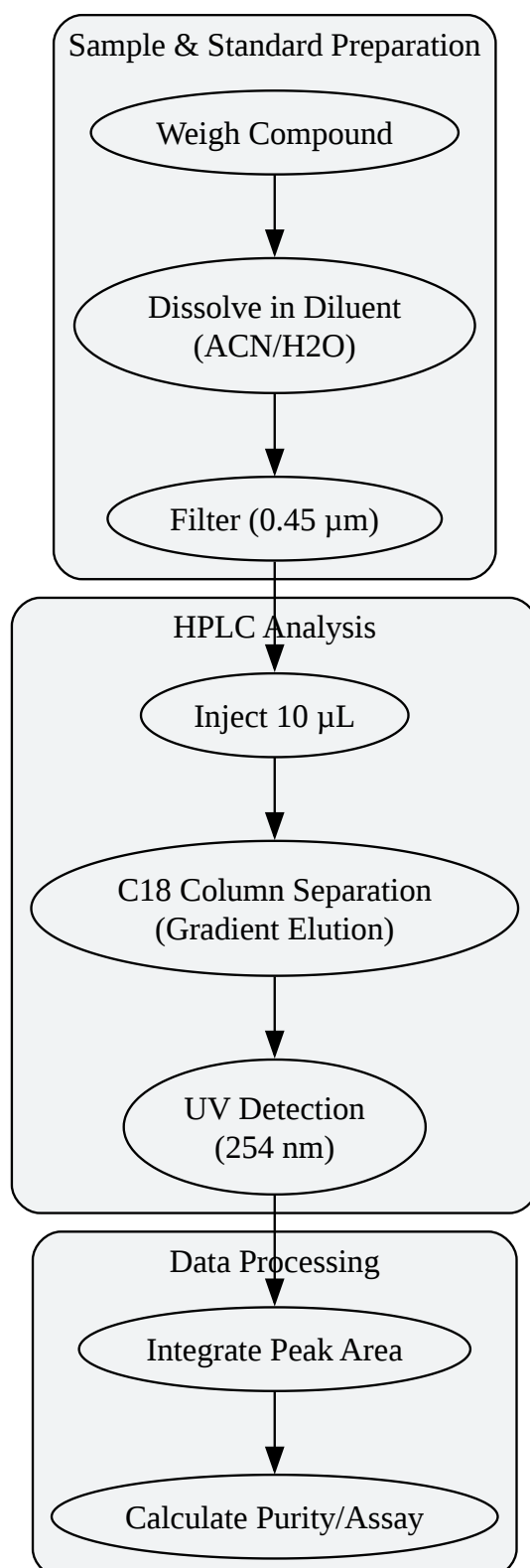
Experimental Protocol: HPLC-UV

- Instrumentation:
 - HPLC system with a binary or quaternary pump.
 - Autosampler and column oven.
 - UV-Vis or Diode Array Detector (DAD).
- Reagents and Materials:
 - Acetonitrile (HPLC Grade)
 - Water (HPLC Grade, 18 MΩ·cm)
 - Formic Acid (LC-MS Grade, >99%)
 - Reference Standard: **2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide** (>99% purity)
 - Column: C18, 4.6 x 150 mm, 5 μm particle size (or similar)
- Standard Preparation:
 - Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
 - Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.
- Sample Preparation:
 - Accurately weigh the sample to be analyzed and dissolve in the diluent to achieve a target concentration of approximately 0.1 mg/mL.

- Filter the final solution through a 0.45 μm syringe filter into an HPLC vial.
- Chromatographic Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}\text{C}$
Injection Volume	10 μL
Detection Wavelength	254 nm (or λ_{max} determined by DAD scan)
Gradient Program	Time (min)
	0.0
	15.0
	17.0
	17.1
	20.0

HPLC-UV Workflow Diagram``dot



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Caption: Workflow for GC-MS analysis.

Method 4: Structural Confirmation by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural elucidation. ^1H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule, including their connectivity and spatial arrangement. It serves as the ultimate confirmation of identity and can also be used for quantitative analysis (qNMR) with an internal standard.

Experimental Protocol: ^1H NMR

- Instrumentation:
 - NMR Spectrometer (300 MHz or higher for better resolution).
- Reagents and Materials:
 - Deuterated Chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6).
 - Tetramethylsilane (TMS) as an internal reference (usually included in the solvent).
- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.
 - Ensure the sample is fully dissolved to obtain a high-resolution spectrum.
- Data Acquisition:
 - Acquire a standard ^1H NMR spectrum (e.g., 16-32 scans).
 - Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift. [4] Predicted ^1H NMR Chemical Shifts (in CDCl_3)

Protons	Approx. δ (ppm)	Multiplicity	Integration	Assignment
Ar-H	7.20 - 6.80	Multiplet (m)	4H	Protons on the bromophenyl ring
NH	~6.5 - 7.5	Broad Singlet (br s)	1H	Amide proton
O-CH ₂ -CO	~4.5	Singlet (s)	2H	Methylene adjacent to ether oxygen and carbonyl
N-CH ₂	~3.6	Triplet (t)	2H	Methylene adjacent to amide nitrogen
O-CH ₂	~3.5	Triplet (t)	2H	Methylene adjacent to ether oxygen
O-CH ₃	~3.3	Singlet (s)	3H	Methoxy group protons

Note: Chemical shifts are estimations based on analogous structures and general principles. [5][6]Actual values must be confirmed experimentally.

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